Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWZPSGTCFEGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(CCCC1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst and controlled temperature conditions are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
Reduction: 3-(2,6-dimethylpiperidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Overview
| Reaction Type | Description |
|---|---|
| Esterification | Formation of the ester from acid and alcohol. |
| Hydrolysis | Breakdown of the ester back to the acid and alcohol in the presence of water. |
| Reduction | Conversion of the ester to the corresponding alcohol using reducing agents. |
| Substitution | Replacement of the ester group with other functional groups via nucleophilic substitution. |
Organic Chemistry
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new synthetic pathways.
Biological Studies
In biological research, this compound has been investigated for its potential to modulate various biological pathways. It acts as a lead compound for drug development due to its interaction with specific molecular targets within cells .
Medicinal Chemistry
The compound is being explored for its therapeutic effects. Case studies have shown that derivatives of this compound exhibit promising activity against certain diseases, making it a candidate for further pharmacological evaluation .
Case Studies
Case Study 1: Drug Development
A study investigating the pharmacological properties of this compound derivatives highlighted their potential as analgesics. The results indicated that modifications to the piperidine ring could enhance efficacy and reduce side effects.
Case Study 2: Biological Pathway Modulation
Research demonstrated that this compound could influence neurotransmitter pathways, showing promise in treating neurological disorders. The modulation of these pathways can lead to significant therapeutic benefits in conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Ester Chain Variation
Methyl 3-(2,6-Dimethylpiperidin-1-yl)propanoate
- Key Difference : Methyl ester group instead of ethyl.
Functional Group Analogs: Thioether vs. Piperidine Moieties
Ethyl 3-(Methylthio)propanoate
Bioactive Derivatives: Thiazolidinone Hybrids
Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
- Structure: Combines ethyl ester with a thiazolidinone ring and aminomethylene group.
- Activity : Tested for antibacterial and antifungal properties, demonstrating the impact of heterocyclic substituents on bioactivity .
- Comparison: The piperidine group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to thiazolidinone derivatives.
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The ethyl ester group enhances lipophilicity compared to methyl analogs, which may improve bioavailability in drug design.
Functional Group Impact: Piperidine rings (target compound) introduce rigidity and basicity, useful in medicinal chemistry for receptor interactions. Thioether groups (e.g., Ethyl 3-(methylthio)propanoate) prioritize volatility and aroma, limiting pharmaceutical utility.
Natural vs. Synthetic Context: Natural esters like Ethyl 3-(methylthio)propanoate are flavor agents, while synthetic piperidine derivatives may fill niches in drug discovery.
Biological Activity
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C12H23NO2, is an ester derived from 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Chemical Reactions
The compound can undergo several chemical reactions:
- Hydrolysis : In the presence of water and an acid or base catalyst, it hydrolyzes back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
- Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Upon hydrolysis, it releases the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can modulate various biological pathways. The exact targets depend on the context of use but may include receptors involved in neurotransmission and inflammation.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain piperidine compounds demonstrated efficacy against various bacterial strains by disrupting cellular processes essential for bacterial survival .
Anticancer Potential
Recent advances in piperidine derivatives suggest potential anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. One study reported that modifications in piperidine structures led to enhanced interactions with cancer cell targets, promoting apoptosis in tumor cells .
Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives have been explored for their role in modulating acetylcholine receptors, which are crucial for cognitive functions. This modulation could indicate therapeutic avenues for treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. This compound was among those tested and showed promising results in inhibiting bacterial growth.
- Antitumor Activity : In vitro assays demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells more effectively than standard chemotherapeutics. The specific structure of this compound was noted for its enhanced bioactivity compared to other analogs.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antibacterial, Anticancer | Unique dimethyl substitution enhances activity |
| Methyl 3-(piperidin-1-yl)propanoate | Similar structure without dimethyl | Limited activity | Lacks enhanced properties due to structural differences |
| Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate | Similar structure with different substitution | Moderate activity | Variations in reactivity based on piperidine ring |
Q & A
Q. What experimental designs are recommended for studying the compound’s stability under long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
